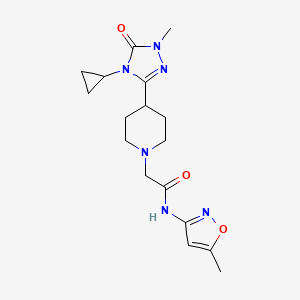

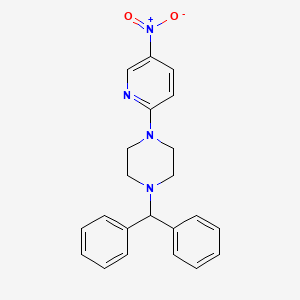

1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzhydryl-4-(5-nitro-2-pyridinyl)piperazine” is a chemical compound. The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .

Synthesis Analysis

A novel 1-benzhydryl piperazine derivative 1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis

The title compound, C23H23N3O4S crystallizes in the monoclinic space group C2/c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The structure is stabilized by C–H···O type intermolecular hydrogen bonding interactions .Applications De Recherche Scientifique

Synthesis and Characterization

The compound can be synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained is characterized spectroscopically and confirmed by X-ray diffraction study .

Crystal and Molecular Structure Analysis

The structure of this compound reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral . There is a large discrepancy in the bond angles around the piperazine N atoms .

Anti-Histamine Applications

The benzhydryl motif, a fundamental component present in this compound, is found in drugs which are anti-histamines .

Anti-Hypertensive Applications

The benzhydryl motif is also present in anti-hypertensive drugs .

Anti-Migraine and Anti-Allergenic Applications

Drugs containing the benzhydryl motif are used as anti-migraine and anti-allergenic agents .

Anti-Tumor Activity

Piperazines, including this compound, are reported to possess good anti-tumor activity against colon, prostate, breast, lung, and leukemia tumors .

Industrial Applications

The piperazine ring and its derivatives are important cyclic components in the field of industry. They are used as raw materials for hardening of the epoxy resins, corrosion inhibitors, insecticides, accelerators for rubber, urethane catalysts, and anti-oxidants .

Anti-Metastatic Effects in Breast Cancer

In a study, 1-benzhydryl piperazine was employed as a novel surface recognition (CAP) group to design potent HDAC inhibitors with anti-metastatic effects in breast cancer .

Propriétés

IUPAC Name |

1-benzhydryl-4-(5-nitropyridin-2-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c27-26(28)20-11-12-21(23-17-20)24-13-15-25(16-14-24)22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,22H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUGPHVOVJEUDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-4-(5-nitropyridin-2-yl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2795736.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-chlorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-((2-chlorobenzyl)thio)-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2795748.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea](/img/structure/B2795749.png)

![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate](/img/structure/B2795751.png)